(S)-1-(2,4-difluorophenyl)butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,4-difluorophenyl)butylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-difluorophenyl)butylamine typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-difluorophenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-1-(2,4-difluorophenyl)butylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-difluorophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2,4-difluorophenyl)ethylamine
- (S)-1-(2,4-difluorophenyl)propylamine
- (S)-1-(2,4-difluorophenyl)pentylamine
Uniqueness
(S)-1-(2,4-difluorophenyl)butylamine is unique due to its specific chain length and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13F2N |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
InChI Key |
UYWOZTJRNLKMSP-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.